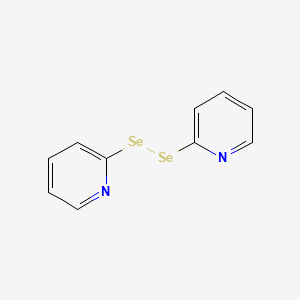

Pyridine, 2,2'-diselenobis-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

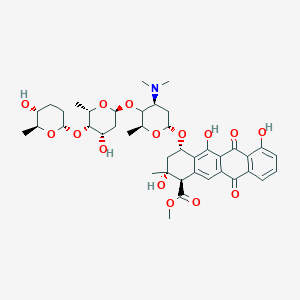

Pyridine, 2,2’-diselenobis- is a heterocyclic compound with a pyridine ring containing selenium atoms at the 2 and 2’ positions. It belongs to the class of 2-pyridone-containing heterocycles. These compounds are considered privileged scaffolds in drug discovery due to their unique properties, including hydrogen bond donor/acceptor behavior, nonpeptidic mimics, metabolic stability, solubility in water, and lipophilicity .

Synthesis Analysis

The synthesis of 2,2’-diselenobis-pyridine involves the incorporation of selenium atoms into the pyridine ring. One notable approach is the multicomponent reaction (MCR) method. Researchers have explored various MCRs to efficiently construct 2-pyridone-containing heterocycles. These reactions allow for the simultaneous assembly of multiple components, leading to diverse structures with potential bioactivity .

Wissenschaftliche Forschungsanwendungen

Synthesis of C2-Functionalized Pyridines and Quinolines

Scientific Field

Chemistry, specifically Organic Synthesis.

Application Summary

This compound is used in the synthesis of C2-functionalized pyridines and quinolines using N-oxide chemistry .

Methods of Application

The compound is treated with various reagents under appropriate activation conditions .

Results or Outcomes

The process results in the synthesis of C2-functionalized pyridines and quinolines .

Synthesis of Selenopyridines

Application Summary

The compound is used in the synthesis of Se-alkyl selenopyridines and bis-selenopyridine derivatives .

Methods of Application

An eco-friendly method is used by utilizing NaHSe instead of toxic hydrogen selenide .

Results or Outcomes

Successful synthesis of Se-alkyl selenopyridines and bis-selenopyridine derivatives .

Antioxidant Activity

Scientific Field

Biochemistry and Pharmacology.

Application Summary

The compound has been found to have better antioxidant activity than other disubstituted diaryl diselenides .

Methods of Application

The antioxidant activity was determined by measuring thiobarbituric acid reactive substances (TBARS) and protein carbonyl (PC) levels in rat liver homogenate .

Results or Outcomes

The compound showed the highest potency in reducing TBARS and PC levels .

Suppression of Nitric Oxide and Prostaglandin E2 Production

Application Summary

The compound has been found to suppress nitric oxide and prostaglandin E2 production .

Methods of Application

The suppression was investigated through molecular mechanisms .

Results or Outcomes

The compound was found to be an effective antioxidant agent against apoptotic cell death by acting as a radical scavenger .

Induction of G1 Arrest and Apoptosis in Human Lung Carcinoma Cells

Scientific Field

Oncology and Cell Biology.

Application Summary

The compound has been found to induce G1 arrest and apoptosis in human lung carcinoma (A549) cells .

Methods of Application

The induction was investigated through reactive oxygen species scavenging and reductive stress .

Results or Outcomes

The compound caused significant DNA damage, G1 phase arrest, and apoptosis .

Activation of Glycosides

Application Summary

The compound is used for the activation of glycosides .

Methods of Application

The activation is done through a reaction with the compound .

Results or Outcomes

The compound acts as a peptide coupling reagent and as an oxidizing agent .

Continuous Flow Synthesis of 2,2’-Diselenobis(Benzoic Acid) and Derivatives

Application Summary

The compound is used in the continuous flow synthesis of 2,2’-diselenobis(benzoic acid) (DSBA) and its derivatives .

Methods of Application

Water was used as a solvent in a reaction time as short as 90 seconds .

Results or Outcomes

The synthesis of DSBA was obtained in excellent yield .

Study of Cancer Cell Locomotion

Application Summary

The compound has been used to study the mechanism of cancer cell locomotion .

Methods of Application

The study was conducted using cancer cell models .

Results or Outcomes

The compound provided insights into the mechanism of cancer cell locomotion .

Synthesis of Complex Azaheterocycles

Application Summary

The compound is used in the synthesis of complex azaheterocycles .

Methods of Application

The synthesis involves treating readily available N-oxides with various reagents under appropriate activation conditions .

Results or Outcomes

The process results in the synthesis of complex azaheterocycles .

Cysteine Functionalization

Application Summary

The compound is used as a chemoselective tool for cysteine functionalization .

Methods of Application

The functionalization is done through a reaction with the compound .

Results or Outcomes

The compound acts as a chemoselective tool for cysteine functionalization .

Regulation of Aβ and Metal-Aβ Aggregation

Scientific Field

Neuroscience and Biochemistry.

Application Summary

The compound and its derivatives have been studied as potential chemical tools regulating Aβ and metal-Aβ aggregation by complexing metal ions .

Methods of Application

The regulation was investigated through complexing metal ions .

Results or Outcomes

Eigenschaften

IUPAC Name |

2-(pyridin-2-yldiselanyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2Se2/c1-3-7-11-9(5-1)13-14-10-6-2-4-8-12-10/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQLVACGEMGVMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)[Se][Se]C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2Se2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40208669 |

Source

|

| Record name | 2,2'-Dipyridyl diselenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridine, 2,2'-diselenobis- | |

CAS RN |

59957-75-4 |

Source

|

| Record name | 2,2'-Dipyridyl diselenide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059957754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Dipyridyl diselenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione](/img/structure/B1221850.png)